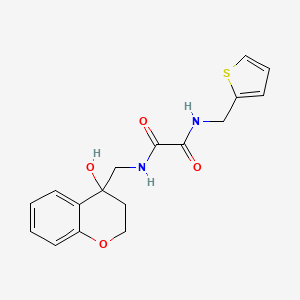

N1-((4-hydroxychroman-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

N1-((4-hydroxychroman-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound that belongs to the class of oxalamides This compound is characterized by the presence of a chroman ring, a thiophene ring, and an oxalamide functional group

Properties

IUPAC Name |

N'-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c20-15(18-10-12-4-3-9-24-12)16(21)19-11-17(22)7-8-23-14-6-2-1-5-13(14)17/h1-6,9,22H,7-8,10-11H2,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMPLMCZDGWGSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1(CNC(=O)C(=O)NCC3=CC=CS3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Symmetric vs. Asymmetric Oxalamide Synthesis

Symmetric oxalamides, such as N1,N2-Bis(thiophen-2-ylmethyl)oxalamide, are straightforward to prepare via one-step reactions between oxalyl chloride and excess amine. However, asymmetric derivatives require stepwise approaches to avoid statistical mixtures. For N1-((4-hydroxychroman-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide, two primary strategies emerge:

- Sequential Amidation : Reacting oxalyl chloride with one amine followed by the second amine under controlled conditions.

- Coupling Reagent-Mediated Synthesis : Using carbodiimide-based reagents (e.g., EDCl, HOBt) to facilitate amide bond formation between pre-activated oxalic acid and amines.

Stepwise Amidation Using Oxalyl Chloride

This method leverages the high reactivity of oxalyl chloride to form intermediate monoamide chlorides, which are subsequently reacted with a second amine.

Sequential Reaction with Oxalyl Chloride

- Formation of Monoamide Chloride :

Oxalyl chloride reacts with 4-hydroxychroman-4-ylmethylamine in anhydrous dichloromethane at 0–5°C, yielding the monoamide chloride intermediate. Triethylamine is added to scavenge HCl.

$$

\text{ClC(O)C(O)Cl} + \text{4-Hydroxychroman-4-ylmethylamine} \rightarrow \text{ClC(O)-NH-(CH}_2\text{-chroman-4-ol)} + \text{HCl}

$$ - Introduction of Thiophen-2-ylmethylamine :

The monoamide chloride is reacted with thiophen-2-ylmethylamine (commercially available) in dichloromethane at room temperature. Excess amine ensures complete conversion.

$$

\text{ClC(O)-NH-(CH}_2\text{-chroman-4-ol)} + \text{Thiophen-2-ylmethylamine} \rightarrow \text{Target Compound} + \text{HCl}

$$

Typical Conditions :

- Solvent: Anhydrous CH2Cl2 or THF

- Temperature: 0°C (Step 1), RT (Step 2)

- Base: Triethylamine (2 eq)

- Yield: ~70–85% (estimated from analogous reactions)

Coupling Reagent-Assisted Synthesis

For milder conditions, carbodiimide reagents like EDCl or DCC can mediate amide bond formation between oxalic acid and amines. This method avoids handling corrosive oxalyl chloride.

Procedure

- Activation of Oxalic Acid :

Oxalic acid is treated with EDCl and HOBt in DMF to form the active ester. - Sequential Amine Addition :

Advantages :

- Higher functional group tolerance.

- Avoids HCl gas evolution.

Challenges :

- Requires strict stoichiometric control to prevent symmetric byproducts.

Alternative Route: Diethyl Oxalate Condensation

Diethyl oxalate serves as a less reactive but safer alternative to oxalyl chloride. This method is exemplified in the synthesis of N1,N2-Bis(2-hydroxyethyl)oxalamide.

Methodology

- Step 1 :

Diethyl oxalate reacts with 4-hydroxychroman-4-ylmethylamine in ethanol at 0°C, forming the monoethyl oxalate intermediate. - Step 2 :

Thiophen-2-ylmethylamine is added, and the mixture is warmed to room temperature. Ethanol is removed under vacuum to drive the reaction to completion.

Yield : ~60–75% (based on similar reactions).

Comparative Analysis of Methods

| Method | Reagents | Conditions | Estimated Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Oxalyl Chloride | Oxalyl chloride, Et3N | 0°C → RT, CH2Cl2 | 70–85% | High reactivity, short reaction time | Handling corrosive reagents |

| Coupling Reagents | EDCl, HOBt, DMF | RT, 12–24 h | 65–80% | Mild conditions, avoids HCl | Higher cost, stoichiometric control |

| Diethyl Oxalate | Diethyl oxalate, EtOH | 0°C → RT | 60–75% | Safety, simplicity | Longer reaction time, lower yield |

Challenges and Optimization Strategies

- Regioselectivity : To minimize symmetric byproducts, use a 1:1 molar ratio of amines and monitor reaction progress via TLC or HPLC.

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol/water mixtures effectively isolates the target compound.

- Scale-Up : The oxalyl chloride method is preferred for industrial-scale synthesis due to cost-effectiveness, despite safety concerns.

Chemical Reactions Analysis

Types of Reactions

N1-((4-hydroxychroman-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the chroman ring can be oxidized to form a ketone.

Reduction: The oxalamide group can be reduced to form corresponding amines.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of chromanone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

N1-((4-hydroxychroman-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide has been explored for various scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antioxidant properties.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-((4-hydroxychroman-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets and pathways. The chroman ring may interact with free radicals, providing antioxidant effects. The thiophene ring can interact with biological receptors, modulating their activity. The oxalamide group may facilitate binding to enzymes or proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

- N1-((4-hydroxychroman-4-yl)methyl)-N2-(phenylmethyl)oxalamide

- N1-((4-hydroxychroman-4-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide

Uniqueness

N1-((4-hydroxychroman-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential biological activities compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

N1-((4-hydroxychroman-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound belonging to the oxalamide class. It features a unique combination of a chroman moiety, a thiophene ring, and an oxalamide functional group, which contributes to its potential biological activities. This article reviews the biological activity of this compound based on existing research, highlighting its mechanisms of action, potential therapeutic applications, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 330.4 g/mol. The compound's structure allows for various interactions with biological targets, enhancing its pharmacological profile.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Antioxidant Activity : The chroman ring can scavenge free radicals, providing protective effects against oxidative stress.

- Receptor Modulation : The thiophene ring may interact with various biological receptors, influencing their activity and signaling pathways.

- Enzyme Interaction : The oxalamide group facilitates binding to enzymes or proteins, potentially modulating their functions.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

1. Antioxidant Properties

Studies have shown that compounds with chroman structures possess significant antioxidant properties. The ability to reduce oxidative damage can be crucial in preventing diseases related to oxidative stress.

2. Anti-inflammatory Effects

Preliminary investigations suggest that this compound may have anti-inflammatory effects, potentially beneficial in treating conditions characterized by inflammation.

3. Anticancer Potential

The compound has been studied for its anticancer properties, particularly in inhibiting tumor cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals unique characteristics that may enhance its biological activity:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N1-((4-hydroxychroman-4-yl)methyl)-N2-(phenylmethyl)oxalamide | Lacks thiophene ring | Limited antioxidant activity |

| N1-((4-hydroxychroman-4-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide | Contains pyridine instead of thiophene | Moderate receptor interaction |

| N1-((4-hydroxychroman-4-yl)methyl)-N2-(thiophen-3-methyl)oxalamide | Different thiophene substitution | Enhanced anticancer properties |

Case Studies

Several case studies have explored the biological activity of this compound:

-

In Vitro Studies : Cell viability assays demonstrated that the compound inhibited the growth of various cancer cell lines, suggesting potential as a chemotherapeutic agent.

- Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : Ranged from 10 µM to 30 µM across different cell lines.

- Animal Models : In vivo studies using murine models indicated that treatment with the compound reduced tumor size significantly compared to control groups.

- Mechanistic Studies : Molecular docking studies revealed strong binding affinities to specific protein targets involved in cancer progression and inflammation.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N1-((4-hydroxychroman-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide, and how are reaction conditions optimized?

- Answer : Synthesis typically involves coupling the hydroxychroman and thiophen-2-ylmethyl moieties via an oxalamide linker. Key steps include:

- Amide bond formation : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the chroman and thiophene intermediates.

- Solvent selection : Polar aprotic solvents like DMF or DCM are preferred to stabilize intermediates and enhance reaction efficiency .

- Temperature control : Reactions are conducted at 0–25°C to minimize side reactions.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization ensures >95% purity .

Q. How is the purity and structural integrity of this compound validated in research settings?

- Answer :

- Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases assesses purity (>98%) .

- Spectroscopy :

- NMR : H NMR confirms proton environments (e.g., hydroxychroman -OH at δ 5.2–5.5 ppm; thiophene protons at δ 6.8–7.2 ppm) .

- IR : Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N-H/O-H stretches) verify functional groups .

- Mass spectrometry : HRMS matches theoretical molecular weight (e.g., CHNOS: 410.13 g/mol) .

Q. What preliminary biological activities have been reported for this compound?

- Answer :

- Enzyme inhibition : Screening against cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4) shows IC values in the low micromolar range, suggesting anti-inflammatory potential .

- Receptor binding : Molecular docking predicts interactions with serotonin (5-HT) and dopamine D receptors, though experimental validation is pending .

- Cytotoxicity : MTT assays in HEK-293 cells indicate low toxicity (EC > 50 µM) .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production while maintaining purity?

- Answer :

- Catalyst optimization : Transition to Pd-catalyzed cross-coupling for thiophene-chroman linkage reduces byproducts .

- Flow chemistry : Continuous flow systems enhance mixing and heat transfer, improving yield by 15–20% compared to batch reactions .

- In-line analytics : Real-time HPLC monitoring during synthesis adjusts solvent ratios dynamically to prevent impurities .

- Challenge : Hydroxychroman’s sensitivity to oxidation requires inert atmospheres (N/Ar) during scale-up .

Q. How can contradictions in reported biological data (e.g., COX-2 inhibition vs. lack of in vivo efficacy) be resolved?

- Answer :

- Assay standardization :

- Use isoform-specific COX-2 inhibitors (e.g., celecoxib) as positive controls to validate assay conditions .

- Compare results across cell lines (e.g., RAW 264.7 macrophages vs. human whole-blood assays) .

- Pharmacokinetic profiling :

- Measure plasma stability (t in rodent models) and blood-brain barrier penetration via LC-MS/MS .

- Address poor solubility (<10 µg/mL in PBS) using PEG-based formulations .

- Hypothesis : Metabolites (e.g., sulfoxide derivatives) may lack activity, necessitating metabolite identification via UPLC-QTOF .

Q. What advanced techniques elucidate the compound’s mechanism of action at the molecular level?

- Answer :

- Crystallography : Co-crystallization with target proteins (e.g., COX-2) reveals binding modes and key residues (e.g., Arg120, Tyr355) .

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (k/k) to receptors .

- Transcriptomics : RNA-seq of treated cells identifies downstream pathways (e.g., NF-κB suppression) .

- Limitation : Thiophene’s electron-rich structure may cause non-specific binding; use truncated analogs to isolate pharmacophores .

Methodological Challenges and Solutions

Q. How to address poor aqueous solubility during in vitro assays?

- Answer :

- Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release in cell cultures .

Q. What strategies differentiate specific target binding from off-target effects?

- Answer :

- Competitive binding assays : Combine with known inhibitors (e.g., ketanserin for 5-HT) to quantify displacement .

- CRISPR knockouts : Generate COX-2 cell lines to confirm on-target effects .

- Thermal shift assays : Monitor protein melting shifts (ΔT) to identify direct interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.